molecular formula C19H22BrNO7S B11347573 N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B11347573
M. Wt: 488.4 g/mol
InChI Key: FXDKFYUWZIOQHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide is a complex organic compound that features a unique combination of functional groups, including a bromofuran ring, a dioxidotetrahydrothiophene ring, and a trimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide typically involves multiple steps. One common approach starts with the bromination of furan to obtain 5-bromofuran. This intermediate is then reacted with a suitable methylating agent to introduce the methyl group. The next step involves the formation of the dioxidotetrahydrothiophene ring through a cyclization reaction. Finally, the trimethoxybenzamide moiety is introduced via an amide coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The bromofuran ring can be oxidized to form corresponding furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The bromine atom in the bromofuran ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-chlorofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide
  • N-[(5-iodofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide
  • N-[(5-methylfuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide

Uniqueness

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide is unique due to the presence of the bromofuran ring, which can participate in specific chemical reactions that other halogenated derivatives may not. Additionally, the combination of the dioxidotetrahydrothiophene ring and the trimethoxybenzamide moiety provides distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H22BrNO7S

Molecular Weight

488.4 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C19H22BrNO7S/c1-25-15-8-12(9-16(26-2)18(15)27-3)19(22)21(10-14-4-5-17(20)28-14)13-6-7-29(23,24)11-13/h4-5,8-9,13H,6-7,10-11H2,1-3H3

InChI Key

FXDKFYUWZIOQHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.